Ethyl 6-oxocyclohexadec-3-ene-1-carboxylate
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Overview
Description
Ethyl 6-oxocyclohexadec-3-ene-1-carboxylate is a chemical compound with the molecular formula C₁₈H₂₈O₃. It is an ester derivative of cyclohexadec-3-ene, featuring a ketone group at the 6th position and an ethyl ester group at the 1st position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-oxocyclohexadec-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the Steglich esterification, which is a mild and efficient method for ester formation. This reaction typically uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more sustainable solvents, such as dimethyl carbonate (DMC), is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxocyclohexadec-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Ethyl 6-oxocyclohexadec-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 6-oxocyclohexadec-3-ene-1-carboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-oxocyclohexadec-3-ene-1-carboxylate can be compared with similar compounds such as:
Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate: Another ester derivative with a similar structure but different functional groups.
Mthis compound: A methyl ester analog with similar reactivity but different physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
919300-88-2 |
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Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
ethyl 6-oxocyclohexadec-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H32O3/c1-2-22-19(21)17-13-9-7-5-3-4-6-8-10-15-18(20)16-12-11-14-17/h11-12,17H,2-10,13-16H2,1H3 |
InChI Key |
IEORRKUJRBHSLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCCCCCCCC(=O)CC=CC1 |
Origin of Product |
United States |
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